1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery
1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, synthetic methodology, and pharmacophore application.
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the shift toward molecules with higher fraction sp3 ( Fsp3 ) character is a proven strategy to improve clinical success rates. As a Senior Application Scientist, I frequently utilize rigidified, sterically defined building blocks to reduce the conformational entropy of lead compounds. 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS: 1216188-02-1) represents a highly privileged pharmacophore in this domain.
This molecule combines a 1,1-disubstituted cyclopentane ring—which locks the primary amine in a specific three-dimensional trajectory—with a 1-methylpyrazole moiety. The pyrazole acts as a metabolically stable hydrogen-bond acceptor, while the methyl group effectively blocks N-glucuronidation, a common pharmacokinetic liability in unprotected heterocycles. This guide deconstructs the physical properties, synthetic assembly, and application of this critical building block.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream hit-to-lead optimization. The data below highlights why this specific amine is highly prized for fragment-based drug discovery (FBDD) and kinase inhibitor design.
Table 1: Physicochemical & Structural Properties
| Property | Value | Implication for Drug Design |
| IUPAC Name | 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine | Standardized nomenclature for structural registry. |
| CAS Number | Unique identifier for commercial procurement [1]. | |
| Molecular Formula | C₉H₁₅N₃ | Low atom count ensures high ligand efficiency (LE). |
| Molecular Weight | 165.24 g/mol | Ideal molecular weight for a fragment or side-chain vector. |
| TPSA | 43.84 Ų | Excellent membrane permeability; suitable for CNS-penetrant profiles. |
| cLogP | ~1.3 | Optimal lipophilicity; balances aqueous solubility with target affinity. |
| H-Bond Donors | 1 (-NH₂ group) | Provides a versatile, reactive vector for amide couplings or SNAr. |
| H-Bond Acceptors | 3 (N atoms) | Pyrazole nitrogens act as potent interaction points for protein hinges. |
| Rotatable Bonds | 2 | Extreme structural rigidity minimizes entropic binding penalties. |
Strategic Synthetic Methodology: The Ellman Sulfinamide Approach
Synthesizing sterically hindered 1,1-disubstituted cycloalkylamines is notoriously difficult due to the competitive enolization of the starting ketone and the poor electrophilicity of standard imines. To bypass these issues, the most robust and self-validating protocol utilizes Ellman’s sulfinamide chemistry [2].
The causality behind this choice is threefold:
-
Activation: The electron-withdrawing sulfinyl group significantly increases the electrophilicity of the imine carbon.
-
Suppression of Side Reactions: The bulky tert-butanesulfinyl group prevents α -deprotonation (enolization) of the cyclopentanone core.
-
Tracking: The sulfinyl group provides a distinct UV and mass-spectrometry footprint, making in-process controls (IPCs) highly reliable.
Detailed Experimental Protocol
Phase 1: Sulfinyl Ketimine Formation
-
Reaction: Charge a rigorously dried flask with cyclopentanone (1.0 equiv) and 2-methylpropane-2-sulfinamide (1.2 equiv) in anhydrous THF (0.5 M).
-
Catalysis & Dehydration: Add Titanium(IV) ethoxide ( Ti(OEt)4 , 2.0 equiv) dropwise at room temperature. Causality: Ti(OEt)4 acts as both a mild Lewis acid to activate the carbonyl and an irreversible water scavenger, driving the equilibrium toward the imine [3].
-
Heating: Heat the mixture to 70 °C for 16 hours.
-
Self-Validating Workup: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Observation: A dense white precipitate of titanium dioxide ( TiO2 ) will form immediately. This confirms the complete hydrolysis of the titanium complex. Filter the suspension through a pad of Celite to prevent severe emulsions during the subsequent ethyl acetate extraction.
Phase 2: Organolithium Nucleophilic Addition
-
Lithiation: In a separate flame-dried flask, dissolve 4-bromo-1-methyl-1H-pyrazole (1.5 equiv) in anhydrous THF (0.2 M). Cool to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 1.55 equiv) dropwise. Causality: Halogen-metal exchange at cryogenic temperatures is instantaneous and prevents the pyrazole ring from undergoing unwanted ring-opening or dimerization.
-
Addition: Cannulate the cold organolithium solution into a -78 °C solution of the sulfinyl ketimine (from Phase 1) in THF.
-
Quench: Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH4Cl . The IPC (LC-MS) must show the complete disappearance of the ketimine mass and the appearance of the sulfinamide-protected intermediate.
Phase 3: Auxiliary Cleavage
-
Deprotection: Dissolve the purified intermediate in methanol (0.2 M) and add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove the cleaved tert-butyl sulfinate byproducts, yielding the pure 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine as a hydrochloride salt.
Fig 1: Step-by-step synthetic workflow utilizing Ellman's sulfinamide chemistry.
Applications in Drug Discovery: Hit-to-Lead Optimization
When integrating this building block into a drug discovery pipeline, the primary goal is to leverage its steric bulk and hydrogen-bonding capabilities.
In kinase inhibitor design, the primary amine is typically coupled to a heteroaryl chloride (e.g., a pyrimidine or pyridine core) via a Nucleophilic Aromatic Substitution (SNAr) reaction, or to a carboxylic acid via standard amide coupling (using HATU/DIPEA).
Mechanistic Advantage: Once coupled, the cyclopentyl ring forces the 1-methylpyrazole group to project perpendicularly to the newly formed amide/amine bond. This specific geometry is highly effective at probing the solvent-exposed regions or the ribose-binding pocket of kinases, where the pyrazole nitrogens can engage in critical water-mediated hydrogen bonds with the protein backbone. Furthermore, replacing a flexible linear alkyl amine with this rigid sp3-rich motif drastically reduces the metabolic clearance rate (CLint) observed in human liver microsomes (HLM).
Fig 2: Integration of the amine building block into a hit-to-lead optimization pipeline.
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Retrieved from[Link]
-
Vargová, D., Mudráková, B., Némethová, I., & Šebesta, R. (2019). Reductions of Imines Using Zirconocene Chloride Hydride. European Journal of Organic Chemistry, 2019(46), 7606–7612. Retrieved from[Link]

